![molecular formula C27H39N3O3 B161117 Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate CAS No. 127519-17-9](/img/structure/B161117.png)
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate
Overview
Description
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C27H39N3O3 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tinuvin 384, also known as Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, is primarily targeted towards ultraviolet (UV) radiation . It is a UV absorber of the hydroxyphenylbenzotriazole class . Its role is to protect sensitive substrates, such as wood and base coats, from the damaging effects of UV radiation .
Mode of Action
Tinuvin 384 absorbs UV radiation and transforms it into less harmful thermal energy . This process is facilitated by its broad UV absorption spectrum . The compound’s structure, which includes a 2H-benzo[d][1,2,3]triazole core, plays a critical role in its function as a UV absorber .
Biochemical Pathways
By absorbing UV radiation, it prevents the degradation of polymers and other materials that can occur due to photo-oxidation .
Pharmacokinetics
Its high thermal stability and environmental permanence suggest that it remains stable and effective in the environment for extended periods .
Result of Action
The primary result of Tinuvin 384’s action is the protection of sensitive materials from UV-induced degradation. This results in improved durability and longevity of the materials it is applied to . It helps prevent failures such as gloss reduction, cracking, color change, blistering, and delamination .
Action Environment
Tinuvin 384 is designed to withstand high bake cycles and extreme environmental conditions . Its effectiveness is influenced by factors such as the intensity of UV radiation in the environment and the temperature conditions it is exposed to . Its high thermal stability suggests that it remains effective even under high-temperature conditions .
Biological Activity
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, commonly referred to as Octyl-BT, is a complex organic compound notable for its unique structural features, including an octyl chain, a benzotriazole moiety, and a hydroxyphenyl group. Its molecular formula is , with a molecular weight of approximately 451.6 g/mol. This compound has garnered interest for its potential applications in pharmaceuticals and material sciences due to its biological activity and reactivity.
Chemical Structure and Properties
The compound's structure consists of:
- Benzotriazole Ring : Known for its ability to interact with various biological targets.
- Hydroxyphenyl Group : Imparts antioxidant properties.
- Octyl Chain : Enhances lipophilicity, potentially improving membrane permeability.
Antioxidant Activity
Octyl-BT exhibits significant antioxidant properties. The presence of the hydroxyphenyl group is crucial in scavenging free radicals and reducing oxidative stress. Research indicates that compounds with similar structures show strong radical scavenging activity, which is essential in preventing cellular damage from reactive oxygen species (ROS) .
The biological mechanisms by which Octyl-BT exerts its effects involve:
- Inhibition of Tyrosinase : Octyl-BT has been shown to inhibit tyrosinase activity, which is pivotal in melanin biosynthesis. This inhibition can have applications in skin whitening agents .
- Enzyme Interaction : The benzotriazole moiety can bind to various enzymes and receptors, influencing metabolic pathways and potentially altering cellular responses .
Study on Antioxidant Properties
A study assessed the antioxidant activity of related compounds and found that those with structural similarities to Octyl-BT demonstrated significant protective effects against oxidative damage in various cell lines. The study utilized assays such as the DPPH assay to quantify radical scavenging capabilities .
Tyrosinase Inhibition Study
In another investigation focused on tyrosinase inhibitors, Octyl-BT was highlighted for its potential therapeutic applications in treating hyperpigmentation disorders. The study detailed the compound's efficacy compared to standard inhibitors, showcasing a favorable profile .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Octyloxycarbonyl benzo[d][1,2,3]triazole | Similar triazole structure | Moderate UV filtering | More soluble in organic solvents |
Benzotriazole | Basic triazole framework | Corrosion inhibition | Commonly used as a UV filter |
Octyl Methoxycinnamate | UV filter properties | UV protection in cosmetics | Widely used in sunscreens |
The comparative analysis highlights the unique combination of hydrophobic and hydrophilic properties of Octyl-BT that may enhance its biological activity and application potential.
Scientific Research Applications
Organic Synthesis
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate serves as a valuable building block in organic synthesis. It is utilized in the development of new heterocyclic compounds due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals.
Pharmaceutical Applications
Ongoing research aims to explore the compound's use in pharmaceuticals. Its unique properties make it a candidate for developing drugs targeting specific diseases. Interaction studies indicate that it may influence biological pathways through enzyme and receptor binding.
Material Science
In the field of materials science, this compound is used as:
- UV Filter : Its ability to absorb UV radiation makes it suitable for incorporation into sunscreens and protective coatings.
- Corrosion Inhibitor : The compound has been studied for its effectiveness in preventing corrosion in various materials.
Case Studies and Experimental Findings
Recent studies have documented the synthesis and application of this compound:
- Synthesis Techniques : The compound is synthesized through multi-step processes involving the formation of the benzotriazole core followed by esterification with octanol. These methods are optimized for high purity and yield.
- Biological Studies : In vitro studies have demonstrated its antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications.
Properties
IUPAC Name |
octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAABEDPVQWFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016713 | |
Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
127519-17-9, 84268-23-5 | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Tinuvin 384 protect materials from UV degradation?
A1: Tinuvin 384 functions as a UV absorber, effectively shielding materials from harmful ultraviolet radiation. Its molecular structure allows it to absorb UV light and dissipate the energy harmlessly as heat, preventing photodegradation of the material it is incorporated into [, ].
Q2: What are the synergistic effects of Tinuvin 384 and SiO2 nanoparticles in enhancing weathering resistance of coatings?
A2: Research suggests that combining Tinuvin 384 with SiO2 nanoparticles in acrylic polyurethane coatings leads to synergistic effects []. The SiO2 nanoparticles act as both a reinforcing agent and a UV absorber, improving mechanical properties and weathering resistance. This combination with Tinuvin 384 results in superior performance compared to using either additive alone. The study specifically highlights a nanocomposite coating containing 2 wt% nano-SiO2, 2 wt% Tinuvin 384, and 1 wt% Tinuvin 292 as demonstrating excellent weathering and abrasion resistance [].
Q3: What are the applications of Tinuvin 384 in combination with other UV absorbers?
A3: Tinuvin 384 is often used in conjunction with other liquid UV absorbers and stabilizers to provide enhanced protection against light, oxygen, and heat degradation []. This approach allows for the creation of customized stabilizer mixtures tailored to specific material needs and environmental conditions. For instance, it can be combined with other UV absorbers like Tinuvin 292 for enhanced protection in outdoor applications [].
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